molecular formula C19H17N3O6S B4088122 N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide

N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide

Cat. No. B4088122
M. Wt: 415.4 g/mol
InChI Key: BKWKUPPJHHTEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide, also known as FNAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAB is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide involves its interaction with specific target proteins, such as enzymes or proteins involved in protein-protein interactions. N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide also binds to specific protein domains involved in protein-protein interactions, disrupting the interaction and altering cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways. N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has been shown to inhibit the activity of carbonic anhydrase, leading to alterations in pH and ion transport in cells. N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of matrix metalloproteinases, leading to decreased degradation of extracellular matrix proteins and potential anti-cancer effects. In addition, N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has been shown to disrupt protein-protein interactions, leading to alterations in cellular signaling pathways and potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, including its potential applications in cancer therapy, enzyme inhibition, and protein-protein interaction studies. N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has been extensively studied and has a well-defined mechanism of action, making it a valuable tool for investigating specific cellular processes. However, there are also limitations to the use of N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide, including further investigations into its potential applications in cancer therapy and enzyme inhibition. Additional studies are also needed to determine the efficacy and safety of N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide in vivo, as well as its potential side effects. In addition, further studies are needed to investigate the potential use of N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide in other areas, such as inflammation and neurodegenerative diseases. Overall, N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has the potential to be a valuable tool for investigating specific cellular processes and has several potential applications in scientific research.

Scientific Research Applications

N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has been widely used in scientific research for its potential applications in various areas, such as cancer therapy, enzyme inhibition, and protein-protein interaction studies. N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells. N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and have been implicated in cancer progression. In addition, N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide has been used as a tool for studying protein-protein interactions, such as the interaction between the p53 tumor suppressor protein and the MDM2 protein.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-methyl-3-nitrophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-13-8-9-15(11-18(13)22(24)25)29(26,27)21-17-7-3-2-6-16(17)19(23)20-12-14-5-4-10-28-14/h2-11,21H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWKUPPJHHTEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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